molecular formula C15H14N6O3S B2942618 ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1396793-15-9

ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate

Cat. No.: B2942618
CAS No.: 1396793-15-9
M. Wt: 358.38
InChI Key: MZKUAQIGBNLVDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is a complex organic compound that features multiple functional groups, including an imidazole ring, a pyridazine ring, and a thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical reactivity and interactions.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate typically involves multi-step organic synthesis techniques. A common synthetic route might include:

    Formation of the Imidazole Ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.

    Synthesis of the Pyridazine Ring: This step often involves the reaction of hydrazine with a suitable dicarbonyl compound.

    Construction of the Thiazole Ring: This can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reactions: The imidazole, pyridazine, and thiazole intermediates are then coupled through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Esterification: The final step involves esterification to introduce the ethyl acetate group, often using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of such complex molecules often relies on automated synthesizers and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction rates and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the imidazole or pyridazine rings, potentially reducing double bonds or nitro groups if present.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced imidazole or pyridazine derivatives.

    Substitution: Various substituted imidazole, pyridazine, or thiazole derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with various biological targets.

    Biological Studies: Used in studies to understand enzyme inhibition, receptor binding, and cellular uptake mechanisms.

    Chemical Biology: Employed as a probe to study biochemical pathways and molecular interactions.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyrimidine-3-carboxamido)thiazol-4-yl)acetate
  • Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridine-3-carboxamido)thiazol-4-yl)acetate
  • Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyrazine-3-carboxamido)thiazol-4-yl)acetate

Uniqueness

Ethyl 2-(2-(6-(1H-imidazol-1-yl)pyridazine-3-carboxamido)thiazol-4-yl)acetate is unique due to the presence of the pyridazine ring, which is less common compared to pyridine or pyrimidine rings. This structural feature can impart distinct electronic properties and biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 2-[2-[(6-imidazol-1-ylpyridazine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S/c1-2-24-13(22)7-10-8-25-15(17-10)18-14(23)11-3-4-12(20-19-11)21-6-5-16-9-21/h3-6,8-9H,2,7H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKUAQIGBNLVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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